molecular formula C17H20N2O4S B14364123 N-(3-Methoxyphenyl)-4-[(propane-2-sulfonyl)amino]benzamide CAS No. 90233-95-7

N-(3-Methoxyphenyl)-4-[(propane-2-sulfonyl)amino]benzamide

Cat. No.: B14364123
CAS No.: 90233-95-7
M. Wt: 348.4 g/mol
InChI Key: LMSVVIGFTBOQTR-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-4-[(propane-2-sulfonyl)amino]benzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a methoxy group attached to a phenyl ring and a sulfonyl group attached to a benzamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxyphenyl)-4-[(propane-2-sulfonyl)amino]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzamide with an appropriate sulfonyl chloride under basic conditions.

    Methoxylation: The methoxy group can be introduced by reacting the benzamide derivative with methoxyphenylboronic acid in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxyphenyl)-4-[(propane-2-sulfonyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions may require catalysts such as palladium or copper.

Major Products

    Oxidation: Formation of N-(3-Hydroxyphenyl)-4-[(propane-2-sulfonyl)amino]benzamide.

    Reduction: Formation of N-(3-Methoxyphenyl)-4-[(propane-2-thio)amino]benzamide.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

N-(3-Methoxyphenyl)-4-[(propane-2-sulfonyl)amino]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-Methoxyphenyl)-4-[(propane-2-sulfonyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Hydroxyphenyl)-4-[(propane-2-sulfonyl)amino]benzamide
  • N-(3-Methoxyphenyl)-4-[(propane-2-thio)amino]benzamide
  • N-(3-Methoxyphenyl)-4-[(propane-2-amino)amino]benzamide

Uniqueness

N-(3-Methoxyphenyl)-4-[(propane-2-sulfonyl)amino]benzamide is unique due to the presence of both a methoxy group and a sulfonyl group, which confer specific chemical and biological properties. These functional groups allow for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

90233-95-7

Molecular Formula

C17H20N2O4S

Molecular Weight

348.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-4-(propan-2-ylsulfonylamino)benzamide

InChI

InChI=1S/C17H20N2O4S/c1-12(2)24(21,22)19-14-9-7-13(8-10-14)17(20)18-15-5-4-6-16(11-15)23-3/h4-12,19H,1-3H3,(H,18,20)

InChI Key

LMSVVIGFTBOQTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC

Origin of Product

United States

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